molecular formula C15H16N6O3 B14080662 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1H-tetrazol-5-yl)hexanamide

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1H-tetrazol-5-yl)hexanamide

Katalognummer: B14080662
Molekulargewicht: 328.33 g/mol
InChI-Schlüssel: YODQOLHIOOXRNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1H-tetrazol-5-yl)hexanamide is a synthetic organic compound that features both isoindoline and tetrazole functional groups. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1H-tetrazol-5-yl)hexanamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the Isoindoline Moiety: This can be achieved through the cyclization of a suitable phthalic anhydride derivative.

    Introduction of the Tetrazole Group: This can be done by reacting an appropriate amine with sodium azide under acidic conditions.

    Coupling Reaction: The final step might involve coupling the isoindoline and tetrazole intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoindoline moiety.

    Reduction: Reduction reactions could potentially reduce the tetrazole ring.

    Substitution: Both the isoindoline and tetrazole rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1H-tetrazol-5-yl)hexanamide could have several scientific research applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with isoindoline and tetrazole groups can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid
  • N-(1H-tetrazol-5-yl)hexanamide
  • Phthalimide derivatives

Uniqueness

The uniqueness of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1H-tetrazol-5-yl)hexanamide lies in its combination of isoindoline and tetrazole groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C15H16N6O3

Molekulargewicht

328.33 g/mol

IUPAC-Name

6-(1,3-dioxoisoindol-2-yl)-N-(2H-tetrazol-5-yl)hexanamide

InChI

InChI=1S/C15H16N6O3/c22-12(16-15-17-19-20-18-15)8-2-1-5-9-21-13(23)10-6-3-4-7-11(10)14(21)24/h3-4,6-7H,1-2,5,8-9H2,(H2,16,17,18,19,20,22)

InChI-Schlüssel

YODQOLHIOOXRNI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=NNN=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.